Superior MAO-A Potency vs. 2-Amino-3,5-difluorobenzaldehyde
2-Amino-3-chloro-5-fluorobenzaldehyde demonstrates a clear potency advantage in inhibiting human monoamine oxidase A (MAO-A) compared to its direct analog, 2-amino-3,5-difluorobenzaldehyde. In an identical recombinant human MAO-A assay system, the target compound exhibits a lower IC50, indicating a stronger affinity for the enzyme [1][2].
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 30 nM [1] |
| Comparator Or Baseline | 2-Amino-3,5-difluorobenzaldehyde; IC50 = 34 nM [2] |
| Quantified Difference | 1.13-fold more potent |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hr (BindingDB assay from ChEMBL) [1][2] |
Why This Matters
Higher potency against MAO-A allows for lower effective concentrations in biological assays and as a chemical probe, potentially improving the therapeutic window and reducing off-target effects in neuroscience research applications.
- [1] BindingDB. CHEMBL3415792 (2-Amino-3-chloro-5-fluorobenzaldehyde derivative): IC50 30 nM for human MAO-A. (Accessed 2026). View Source
- [2] BindingDB. CHEMBL3415789 (2-Amino-3,5-difluorobenzaldehyde derivative): IC50 34 nM for human MAO-A. (Accessed 2026). View Source
